Alkyne tyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

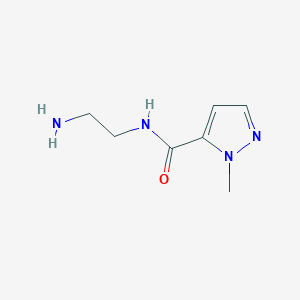

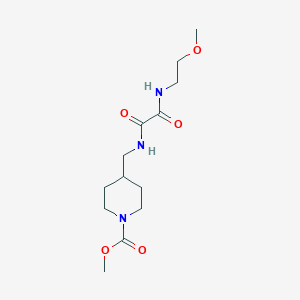

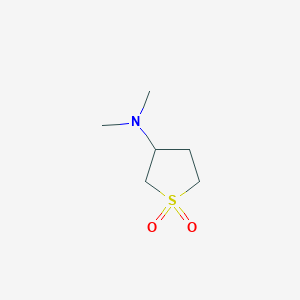

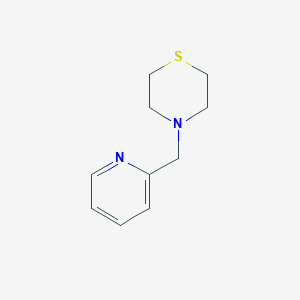

Alkyne Tyramide is a clickable ascorbate peroxidase 2 (APEX2) probe . It substantially improves APEX-labeling efficiency in intact yeast cells and facilitates the identification of APEX-labeling sites, allowing the unambiguous assignment of membrane topology of mitochondrial proteins .

Synthesis Analysis

This compound is a highly efficient clickable substrate for ascorbate peroxidase 2 (APEX2), improving APEX-labeling in intact yeast cells . It enables biotin-independent detection of labeled proteins . The synthesis of alkynes from dihaloalkanes involves dehydrohalogenation, which usually takes place using alkoxide bases with high temperatures .Molecular Structure Analysis

The empirical formula of this compound is C14H17NO2 . It has a molecular weight of 231.29 . The structure of this compound is consistent with its NMR data .Chemical Reactions Analysis

This compound, being a click chemistry reagent, contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is significant in the field of bio-orthogonal protein labeling .Applications De Recherche Scientifique

1. Immunofluorescent Staining

Alkyne tyramide has been utilized in a novel immunostaining technique, offering improved detection thresholds compared to conventional methods. This technique, based on the tyramide signal amplification/catalyzed reporter deposition method with this compound, results in significantly lower non-specific background than traditional fluorescent tyramides (Antonov et al., 2019).

2. Synthesis of Alkynes

Alkynes, including this compound, serve as important building blocks in various fields such as synthetic and medicinal chemistry, chemical biology, and materials science. Efficient methods for their synthesis, such as the direct synthesis from readily available carboxylic acids, are subjects of intensive research (Le Vaillant et al., 2015).

3. Bioconjugation and Labeling

Alkynes are key components in click chemistry, widely used for bioconjugation, selective tagging of protein modifications, and labeling of metabolites and drug targets. Their distinct properties enable facile detection by fluorescence or mass spectrometry when tagged with certain molecules (Yang et al., 2017).

4. Biosynthesis of Natural Products

This compound and related compounds can be incorporated into natural product scaffolds using biosynthetic pathway engineering. This opens up possibilities for tagging major classes of natural products, including polyketides (Zhu et al., 2015).

5. Catalytic Processes

Alkynes are fundamental raw materials in catalytic processes for generating various organic compounds. They can be activated selectively under mild conditions, facilitating transformations into functional substances (Lei et al., 2017).

6. Click-Chemistry with Nucleic Acids

Azide-alkyne cycloadditions, involving this compound, are employed in nucleic acid chemistry. This allows for efficient labeling, ligation, and cyclization of oligonucleotides, enhancing various biological and biochemical applications (Fantoni et al., 2021).

7. Enzymatic Tools for Alkyne Biosynthesis

Enzymatic pathways for terminal alkyne biosynthesis in bacteria have been discovered, revealing new approaches for the production of alkyne-functionalized proteins and natural products (Zhu et al., 2015).

8. Hydroamination of Alkynes

Alkynes, like this compound, are used in hydroamination reactions for synthesizing various nitrogen heterocycles. This method is an efficient and sustainable process in pharmaceutical and organic chemistry (Patel et al., 2017).

9. Proteomic Profiling

This compound plays a role in proteomic profiling, especially in the context of dynamic proteomics and mass spectrometry. Its application in peptide-based click chemistry significantly improves the identification rates of proteins (Sun et al., 2020).

10. Organic Synthesis

Alkynes, including this compound, are fundamental in various organic name reactions, serving as key synthons for planning new organic reactions and synthesizing complex molecules (Heravi et al., 2019).

Mécanisme D'action

Alkyne Tyramide acts as a clickable ascorbate peroxidase 2 (APEX2) probe . It improves APEX-labeling efficiency in intact yeast cells and enables biotin-independent detection of labeled proteins .

It is a white to beige powder that is soluble in DMSO at 2 mg/mL . The molecular weight of this compound is 231.29 .

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(4-hydroxyphenyl)ethyl]pent-4-ynamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-2-3-4-13(16)14-10-9-11-5-7-12(15)8-6-11/h1,5-8,15H,3-4,9-10H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZJBJSXQYZLEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)NCCC1=CC=C(C=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,8-Dioxaspiro[4.5]decan-3-ylmethyl)prop-2-enamide](/img/structure/B2929301.png)

![2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2929310.png)